molecular formula C17H24FN5O2 B3936642 3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile

3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile

Cat. No. B3936642
M. Wt: 349.4 g/mol
InChI Key: TZDINPYOYJIQJF-UHFFFAOYSA-N
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Description

3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "DFN-2" and belongs to the class of piperazine derivatives. DFN-2 has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of DFN-2 involves the modulation of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which helps to regulate the levels of serotonin in the brain.
Biochemical and Physiological Effects:
DFN-2 has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of serotonin in the brain, which helps to regulate mood and emotions. DFN-2 has also been shown to improve cognitive function and memory retention in various scientific studies.

Advantages and Limitations for Lab Experiments

DFN-2 has several advantages and limitations when used in lab experiments. One of the advantages of DFN-2 is its ability to selectively target specific neurotransmitters in the brain. However, one of the limitations of DFN-2 is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DFN-2. One potential direction is the development of new analogs of DFN-2 with improved therapeutic efficacy and reduced toxicity. Another potential direction is the study of DFN-2 in combination with other drugs to determine its potential synergistic effects. Further research is needed to fully understand the potential therapeutic applications of DFN-2 and its mechanism of action in the body.
Conclusion:
In conclusion, DFN-2 is a promising chemical compound that has shown potential therapeutic applications in various scientific fields. This compound has a unique chemical structure and mechanism of action that makes it an attractive target for further study. While there are limitations to its use in lab experiments, the future directions for the study of DFN-2 are promising and may lead to the development of new and improved treatments for various neurological disorders and cancer.

Scientific Research Applications

DFN-2 has been extensively studied for its potential therapeutic applications in various scientific fields. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. DFN-2 has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O2/c1-3-21(4-2)15-13-16(17(23(24)25)12-14(15)18)22-10-8-20(9-11-22)7-5-6-19/h12-13H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDINPYOYJIQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)CCC#N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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